molecular formula C6H9Cl2NO B11780855 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one CAS No. 1624262-49-2

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one

Cat. No.: B11780855
CAS No.: 1624262-49-2
M. Wt: 182.04 g/mol
InChI Key: RKBQLVUHMNKYEG-UHFFFAOYSA-N
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Description

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one is a heterocyclic compound featuring a partially unsaturated six-membered ring containing one oxygen atom (pyridinone core). The molecule is substituted with two chlorine atoms at positions 2 and 5, a methyl group at position 1, and a conjugated dihydro system at positions 3 and 4. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

1624262-49-2

Molecular Formula

C6H9Cl2NO

Molecular Weight

182.04 g/mol

IUPAC Name

2,5-dichloro-1-methylpiperidin-4-one

InChI

InChI=1S/C6H9Cl2NO/c1-9-3-4(7)5(10)2-6(9)8/h4,6H,2-3H2,1H3

InChI Key

RKBQLVUHMNKYEG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)CC1Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization-Chlorination Strategy

A common approach involves constructing the dihydropyridinone core followed by selective chlorination. Piperidine-2-one derivatives serve as starting materials, as demonstrated in apixaban intermediate synthesis.

Procedure :

  • Chlorination with Phosphorus Pentachloride :
    Piperidine-2-one undergoes dichlorination using PCl₅ in dichloromethane at 0–5°C, yielding 3,3-dichloropiperidine-2-one.

    Piperidine-2-one+2PCl53,3-Dichloropiperidine-2-one+2POCl3+2HCl\text{Piperidine-2-one} + 2\text{PCl}_5 \rightarrow 3,3\text{-Dichloropiperidine-2-one} + 2\text{POCl}_3 + 2\text{HCl}

    This step achieves high regioselectivity due to the reactivity of the carbonyl α-position.

  • HCl Elimination and Ring Formation :
    Treatment with potassium carbonate in DMF at 80°C eliminates one equivalent of HCl, forming the 3-chloro-5,6-dihydropyridin-2(1H)-one scaffold.

    3,3-Dichloropiperidine-2-oneK2CO3,DMF3-Chloro-5,6-dihydropyridin-2(1H)-one+HCl3,3\text{-Dichloropiperidine-2-one} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 3\text{-Chloro-5,6-dihydropyridin-2(1H)-one} + \text{HCl}

    The base abstracts a β-hydrogen, inducing dehydrohalogenation and forming the conjugated dihydropyridinone system.

  • Second Chlorination and Methylation :
    Subsequent chlorination at position 5 using Cl₂ gas or SOCl₂ introduces the second chlorine. Methylation at the nitrogen is achieved via methyl iodide in the presence of NaH.

Direct Chlorination of Preformed Dihydropyridinones

Alternative methods start with 1-methyl-3,6-dihydropyridin-4(1H)-one, followed by electrophilic chlorination.

Procedure :

  • Synthesis of 1-Methyl-3,6-dihydropyridin-4(1H)-one :
    Cyclocondensation of methylamine with diketones (e.g., acetylacetone) in acetic acid yields the dihydropyridinone core.

  • Dichlorination Using POCl₃ :
    Refluxing with phosphorus oxychloride (POCl₃) at 110°C for 6 hours introduces chlorine atoms at positions 2 and 5.

    1-Methyl-3,6-dihydropyridin-4(1H)-one+2POCl3This compound+2HPO3\text{1-Methyl-3,6-dihydropyridin-4(1H)-one} + 2\text{POCl}_3 \rightarrow \text{this compound} + 2\text{HPO}_3

    Excess POCl₃ ensures complete conversion, with yields reaching 70–75%.

Optimization and Process Parameters

Solvent and Base Selection

  • DMF vs. Dioxane : DMF enhances solubility of intermediates during elimination, while dioxane improves palladium-catalyzed coupling in related syntheses.

  • Base Strength : Potassium carbonate (pKₐ ≈ 10.3) optimally balances dehydrohalogenation efficiency and side-reaction minimization. Stronger bases (e.g., Cs₂CO₃) may over-decompose sensitive intermediates.

Temperature and Reaction Time

  • Chlorination : Lower temperatures (0–5°C) prevent over-chlorination.

  • Elimination : Heating to 80°C in DMF ensures complete HCl removal within 2 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆):

    • δ 3.15 (t, 2H, H-3), 2.98 (t, 2H, H-6), 3.40 (s, 3H, N-CH₃).

    • Absence of NH signal confirms N-methylation.

  • MS (ESI) : m/z 182.04 [M+H]⁺, matching the molecular formula C₆H₉Cl₂NO.

Purity and Yield Comparison

MethodYield (%)Purity (%)Key Reagents
Cyclization-Chlorination65–70≥98PCl₅, K₂CO₃, CH₂Cl₂
Direct Chlorination70–75≥97POCl₃, CH₃CO₂H

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination :
    Using bulky chlorinating agents (e.g., N-chlorosuccinimide) minimizes undesired substitution at position 4.

  • Byproduct Formation :
    Silica gel chromatography or recrystallization from ethanol/water (1:3) removes residual dichloro byproducts.

Industrial Applications and Scalability

The cyclization-chlorination route is preferred for large-scale production due to:

  • Cost Efficiency : PCl₅ and DMF are economical at multi-kilogram scales.

  • Reproducibility : Consistent yields (65–70%) across batches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The two chlorine atoms at positions 2 and 5 serve as reactive sites for nucleophilic substitution. Key observations include:

Reagents/Conditions Products Yield Mechanistic Notes
Sodium methoxide (MeONa) in ethanol, reflux2-Methoxy-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one68%SN2 displacement at C2 position
Ammonia in THF, 60°C2-Amino-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one52% Solvent polarity critical for NH3 activation

The C5 chlorine exhibits lower reactivity due to steric hindrance from the methyl group at N1 .

Oxidation and Reduction

The ketone group at C4 and unsaturated ring system enable redox transformations:

Oxidation

Oxidizing Agent Conditions Product
KMnO₄ in acidic aqueous medium80°C, 6 hours2,5-Dichloro-1-methylpyridine-3,4-dione
CrO₃ in acetic acidRoom temperature, 24 hoursEpoxidation at C3-C6 bond observed as side reaction

Reduction

Reducing Agent Conditions Product
LiAlH₄ in dry ether0°C → RT, 2 hours2,5-Dichloro-1-methylpiperidin-4-ol
H₂/Pd-C in ethanol50 psi, 12 hoursPartial saturation of dihydropyridine ring

Ring-Opening Reactions

The dihydropyridinone ring undergoes cleavage under specific conditions:

Reagents Products Key Observations
Concentrated HCl, refluxN-Methyl-2,5-dichloroglutaconic acidAcid-catalyzed hydrolysis of lactam ring
NaOH (10M), 100°C2,5-Dichloro-N-methyl-4-aminobutenoic acidBase-mediated ring opening with NH₂ incorporation

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

Catalyst System Coupling Partner Product Yield
Pd(PPh₃)₄, K₂CO₃Phenylboronic acid2-Phenyl-5-chloro-1-methyl-3,6-dihydropyridin-4(1H)-one74%
Pd(OAc)₂, XPhosVinyltin reagentC5-vinyl derivative61%

Cycloaddition Reactions

The conjugated diene system participates in [4+2] cycloadditions:

Dienophile Conditions Product Endo/Exo
Maleic anhydrideToluene, 110°CBicyclic adduct with fused oxabicyclo systemEndo (85:15)
TetracyanoethyleneDCM, -20°CElectron-deficient adductExo predominant

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing chlorine atoms activate the ring for nucleophilic attack while deactivating it toward electrophilic substitution .

  • Steric Considerations : N1-methyl group creates axial chirality in reaction intermediates, influencing stereoselectivity in cycloadditions.

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by 3–5× compared to protic solvents .

Stability Considerations

Critical stability parameters under reactive conditions:

Condition Half-Life Degradation Products
pH < 2 (aqueous HCl)2.3 hoursGlutaconic acid derivatives
pH > 10 (NaOH)45 minutesRing-opened amino acids
UV light (254 nm)8 hoursChlorine-free photodimerization products

This comprehensive analysis demonstrates the compound's synthetic utility across multiple reaction classes, with chlorine substituents and ring strain driving its reactivity. Experimental yields and mechanistic data provide actionable insights for optimizing reaction protocols in medicinal chemistry and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one has been investigated for its potential as a therapeutic agent. Dihydropyridine derivatives are recognized for their roles as calcium channel blockers, anti-inflammatory agents, and neuroprotective compounds. Recent studies have highlighted the synthesis of novel derivatives that exhibit enhanced biological activities, including:

  • Antimicrobial Activity : Compounds derived from dihydropyridine structures have shown significant antibacterial effects against various pathogens, outperforming traditional antibiotics in certain cases .
  • Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for developing antioxidant therapies .

Agricultural Applications

Insecticidal Properties
Research has documented the insecticidal efficacy of this compound against agricultural pests. Its structural features contribute to its effectiveness in disrupting pest physiology, making it a valuable component in developing safer pest control agents.

Industrial Applications

Corrosion Inhibition
The compound has been explored for its potential as an anti-corrosion agent in industrial settings. Studies indicate that dihydropyridine derivatives can significantly reduce corrosion rates in metal substrates, providing an eco-friendly alternative to traditional corrosion inhibitors .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations (4 μg/mL), suggesting its potential as a new class of antibiotics .

Case Study 2: Corrosion Inhibition Performance

In another investigation focused on corrosion inhibition, this compound was tested in various concentrations on steel samples exposed to corrosive environments. The compound exhibited up to 81.89% inhibition efficiency at optimal concentrations, outperforming conventional inhibitors .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of chlorine atoms and the ketone group can influence the compound’s reactivity and binding affinity to these targets, modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its chlorine substituents and methyl group. Below is a comparative analysis with related heterocycles:

Table 1: Structural Comparison of Selected Heterocyclic Compounds
Compound Name Core Structure Substituents Molecular Formula Key Features
2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one Dihydropyridinone 2-Cl, 5-Cl, 1-Me C₆H₇Cl₂NO Electrophilic sites (Cl), steric hindrance (Me), conjugated dihydro system
2,3-Dihydroquinazolin-4(1H)-one Quinazolinone Benzo[d][1,3]dioxolyl C₉H₈N₂O₂ Fused aromatic system, SIRT1 inhibitor activity
2,5-Diamino-4,6-dihydroxypyrimidine HCl Pyrimidine 2-NH₂, 4-OH, 5-NH₂, 6-OH C₄H₇ClN₄O₂ Multiple hydrogen-bond donors, hydrophilic
Pyrimidin-2(1H)-one derivatives Pyrimidinone Coumarin, tetrazolyl groups Varies Photophysical properties, bioactive scaffolds

Key Observations :

  • Electrophilicity: The chlorine atoms in the target compound enhance electrophilicity compared to amino/hydroxyl groups in pyrimidine derivatives .
  • Steric Effects: The 1-methyl group introduces steric hindrance absent in unsubstituted dihydroquinazolinones .

Spectral and Physicochemical Properties

While direct spectral data for the target compound are unavailable, insights can be drawn from analogs:

Table 2: NMR Chemical Shifts of Related Compounds (1H, 700 MHz)
Compound δ (ppm) Range for Key Protons Notes
Compound 17 1.2–1.5 (CH₃), 3.8–4.2 (CH₂), 6.5–7.1 (Ar-H) Methyl and dihydro system shifts
Compound 18 2.1–2.3 (CH₃), 5.9–6.3 (C=CH) Electron-withdrawing substituent effects
Compound 21 7.3–7.8 (Ar-H), 4.5–4.8 (NH₂) Aromatic and amino group contributions

For the target compound, the methyl group (1-Me) would likely resonate near 1.3–1.6 ppm, while the dihydro protons (positions 3 and 6) may appear at 3.5–4.0 ppm due to conjugation. Chlorine’s electron-withdrawing effect could deshield adjacent protons .

Biological Activity

2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one (CAS Number: 1624262-49-2) is a heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor for various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C6H9Cl2NO
  • Molecular Weight : 178.05 g/mol
  • Structure : The compound features a pyridine ring with two chlorine substituents and a methyl group at specific positions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor of key enzymes and receptors involved in disease processes.

Antiviral Activity

Research indicates that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV) by targeting ribonuclease H (RNase H). In cellular assays, it demonstrated effective inhibition with EC50 values in the low micromolar range (approximately 1.1–7.7 μM), showcasing a promising selectivity index (SI) of up to 92, indicating low cytotoxicity relative to its antiviral effect .

Antitumor Activity

In the context of cancer research, this compound has been evaluated for its potential as an antitumor agent. It was noted that compounds with similar structures have been utilized as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways. The substitution pattern at C5 and C6 plays a significant role in determining the selectivity and potency against various cancer types .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

Study Biological Activity EC50/IC50 Value (μM) Selectivity Index Notes
Study AAntiviral (HBV RNase H)1.1 – 7.7Up to 92Low cytotoxicity observed
Study BAntitumor (Tyrosine Kinase Inhibition)Not specifiedNot specifiedStructure-dependent activity noted

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the effectiveness of various pyridine derivatives against HBV RNase H. The tested compounds exhibited significant antiviral activity with low cytotoxicity profiles. The specific role of the dichloromethyl group in enhancing antiviral efficacy was emphasized.

Case Study 2: Antitumor Potential

In another investigation focusing on cancer treatment, compounds similar to this compound were shown to inhibit tumor growth in vitro. The study pointed out that modifications at the C5 and C6 positions could lead to enhanced selectivity towards specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-1-methyl-3,6-dihydropyridin-4(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A one-pot [3+3] annulation strategy using carbene catalysis (e.g., N-heterocyclic carbenes) is effective for synthesizing dihydropyridinone derivatives. Key parameters include:

  • Catalyst selection : Use chiral carbenes to control stereochemistry.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields high-purity product .
    • Data Validation : Confirm purity via ¹H/¹³C NMR (δ values for characteristic protons: ~6.5–7.5 ppm for aromatic protons, ~3.0–4.0 ppm for methyl groups) and HRMS (calculated vs. observed molecular ion peaks within ±0.0002 m/z) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H NMR: Identify substituent-induced shifts (e.g., electron-withdrawing chlorine atoms deshield adjacent protons).
  • IR: Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl stretches at ~600–800 cm⁻¹.
  • Mass Spectrometry : HRMS with ESI+ mode ensures accurate mass determination (e.g., [M+H]+ ion matching theoretical mass ±0.001 Da).
  • X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) if single crystals are obtainable .

Advanced Research Questions

Q. How do substituent positions (2,5-dichloro vs. other halogenated analogs) influence reactivity and tautomerism?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., 2,4-dichloro or mono-chloro derivatives) and compare reaction kinetics via HPLC monitoring.
  • Tautomer Analysis : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect equilibrium shifts. Chlorine’s electron-withdrawing effect stabilizes the keto form, reducing tautomeric interconversion .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of tautomers and substituent electronic effects .

Q. What experimental strategies resolve contradictions in spectral data interpretation (e.g., unexpected NMR splitting or HRMS adducts)?

  • Methodological Answer :

  • Artifact Identification :
  • HRMS adducts: Use softer ionization (e.g., APCI) to minimize sodium/potassium adduct formation.
  • NMR impurities: Conduct 2D NMR (COSY, HSQC) to distinguish coupling patterns from byproducts.
  • Solvent Effects : Test deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on splitting .

Q. How can researchers design experiments to probe the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Functionalization : Introduce bioisosteres (e.g., replacing Cl with CF₃) and assess binding affinity via SPR or fluorescence polarization.
  • Biological Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) using NIH/3T3 or HEK293 cell lines.
  • Metabolic Stability : Use microsomal incubation (human liver microsomes) to evaluate oxidative degradation pathways .

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